3-Amino-5-bromo-1-methylpyrazin-2-one

Trace amine-associated receptor 1 TAAR1 GPCR

This building block bears a critical arrangement of amino, bromo, and methyl substituents on the pyrazinone core. Even minor structural analogs fail to replicate its biological profile: a characterized TAAR1 agonist (EC50=4900 nM) and a validated PRMT8 inhibitor (IC50=1740 nM). For reproducible SAR studies and pharmacological assays, precise chemical identity and purity are non‑negotiable. Order with confidence from vetted partners offering batch‑specific analytical data.

Molecular Formula C5H6BrN3O
Molecular Weight 204.02 g/mol
Cat. No. B8292124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-bromo-1-methylpyrazin-2-one
Molecular FormulaC5H6BrN3O
Molecular Weight204.02 g/mol
Structural Identifiers
SMILESCN1C=C(N=C(C1=O)N)Br
InChIInChI=1S/C5H6BrN3O/c1-9-2-3(6)8-4(7)5(9)10/h2H,1H3,(H2,7,8)
InChIKeyZTKQWAQPDIEYCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 3-Amino-5-bromo-1-methylpyrazin-2-one: A Heterocyclic Scaffold for Research


3-Amino-5-bromo-1-methylpyrazin-2-one is a heterocyclic organic compound featuring a pyrazine ring with amino, bromo, and methyl substitutions . It is a versatile research compound with applications in medicinal chemistry and chemical biology, often used as a building block or a functional ligand for probing specific biological targets . Its molecular formula is C5H6BrN3O, with a molecular weight of 204.02 g/mol .

Why Generic Substitution of 3-Amino-5-bromo-1-methylpyrazin-2-one is Not Advisable


Substituting 3-Amino-5-bromo-1-methylpyrazin-2-one with a seemingly similar aminopyrazine or pyrazinone analog is not straightforward. The specific arrangement and nature of the substituents (amino, bromo, methyl) on the pyrazinone core are critical determinants of its biological activity and physical properties . Even minor structural changes, such as the absence of the 3-amino group, can drastically alter the compound's binding affinity, selectivity profile, and functional activity at key biological targets like p38α MAP kinase [1] and various GPCRs [2]. Therefore, for reproducible research and development, procurement of the precise compound with verified identity and purity is essential.

Quantitative Evidence Guide for 3-Amino-5-bromo-1-methylpyrazin-2-one


TAAR1 Agonist Activity of 3-Amino-5-bromo-1-methylpyrazin-2-one

3-Amino-5-bromo-1-methylpyrazin-2-one exhibits agonist activity at the human Trace Amine-Associated Receptor 1 (TAAR1). Its functional potency (EC50) has been quantified in a cellular assay. This differentiates it from analogs that may be inactive, antagonistic, or have different potency at this emerging target. [1]

Trace amine-associated receptor 1 TAAR1 GPCR Agonist

Inhibition of PRMT8 by 3-Amino-5-bromo-1-methylpyrazin-2-one

The compound has been shown to inhibit Protein Arginine Methyltransferase 8 (PRMT8). Its inhibitory potency (IC50) has been determined in a biochemical assay. This provides a specific activity profile that can be used to select this compound over other aminopyrazines that do not target this particular epigenetic enzyme. [1]

Protein Arginine Methyltransferase 8 PRMT8 Epigenetics Inhibitor

Activity Against p38α MAP Kinase: A Structural Context

While a direct IC50 value for 3-Amino-5-bromo-1-methylpyrazin-2-one against p38α is not readily available, it is a key member of the 3-amino-2(1H)-pyrazinone class. SAR studies on this core have demonstrated that optimization of the 3-position substituent can increase p38α inhibitory potency by up to 20,000-fold [1]. This class-level data underscores the potential for this specific scaffold, and by extension this compound, to be a privileged starting point for developing potent and selective p38α inhibitors, unlike simple pyrazinones lacking the 3-amino group.

p38α MAP Kinase Inhibitor Inflammation Kinase

Structural Confirmation and Purity for Reliable Research

The solid-state structure of 3-Amino-5-bromo-1-methylpyrazin-2-one has been unambiguously determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system with space group P 21/c and cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β= 99.90(1)° [1]. This rigorous structural confirmation, combined with a typical commercial purity of 95% , provides a higher degree of confidence in its identity and batch-to-batch consistency compared to uncharacterized or less well-defined analogs.

Analytical Chemistry Quality Control X-ray Crystallography Purity

Key Application Scenarios for 3-Amino-5-bromo-1-methylpyrazin-2-one


Neuroscience Research: Investigating TAAR1-mediated Signaling

As a characterized TAAR1 agonist (EC50 = 4900 nM) [1], this compound is suitable for use as a pharmacological tool in cellular assays to study TAAR1 function, signaling pathways, and its role in neurological and psychiatric disorders.

Epigenetics Research: Probing PRMT8 Function

The compound's ability to inhibit PRMT8 (IC50 = 1740 nM) [1] makes it a valuable reagent for experiments aimed at understanding the role of protein arginine methylation in gene expression, cell differentiation, and disease models.

Medicinal Chemistry: p38α MAP Kinase Inhibitor Lead Optimization

Given the class's demonstrated potential for high potency against p38α MAP kinase (up to 20,000-fold improvement through SAR) [1], this compound serves as an excellent starting scaffold for medicinal chemists developing novel anti-inflammatory therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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